molecular formula C8H5FO4 B1330297 4-Fluorobenzene-1,3-dicarboxylic acid CAS No. 327-95-7

4-Fluorobenzene-1,3-dicarboxylic acid

Cat. No. B1330297
CAS RN: 327-95-7
M. Wt: 184.12 g/mol
InChI Key: OPWLKVOLSUNGEI-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1,3-dicarboxylic acid is a chemical compound . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 bonds. These include 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

1. Crystal Structure Analysis

4-Fluorobenzene-1,3-dicarboxylic acid plays a role in the study of crystal structures, particularly in understanding C−H···F−C interactions in crystalline fluorobenzenes. This analysis is crucial for evaluating the weak acceptor capabilities of the C−F group in compounds containing only C, H, and F atoms (Thalladi et al., 1998).

2. Synthesis of Polyamides

The compound is utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate significant thermal stability and solubility in various polar solvents, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

3. Electrochemical Fluorination

Research on the electrochemical fluorination of aromatic compounds, including those derived from this compound, is significant. Such studies focus on the production of fluorinated compounds which are key intermediates in various industrial processes (Momota, Mukai, Kato, & Morita, 1998).

4. Biodegradation Studies

The biodegradation of compounds like difluorobenzenes, closely related to this compound, is investigated for environmental remediation. Such studies are crucial for understanding the microbial degradation of industrial chemicals (Moreira et al., 2009).

5. Gas-Phase Reactions

Investigations into the gas-phase reactions of fluorobenzenes, including those related to this compound, provide insights into the acidity and reactivity of these compounds. Such studies are important for understanding their behavior in various chemical processes (Matimba, Ingemann, & Nibbering, 1993).

Safety and Hazards

The safety data sheet for Fluorobenzene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause serious eye damage .

Mechanism of Action

Target of Action

The primary targets of 4-Fluorobenzene-1,3-dicarboxylic acid are the bacterial Mur ligases (MurC–MurF) involved in the intracellular stages of bacterial peptidoglycan biosynthesis . These enzymes play a crucial role in the early stages of peptidoglycan biosynthesis, making them attractive targets for the development of antibacterial agents .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The predominant pathway of this compound includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . This pathway affects the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Pharmacokinetics

The compound’s density is predicted to be 1551±006 g/cm3 , and it has a melting point of 300-301 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the Mur ligases, which disrupts the synthesis of peptidoglycan . This disruption can lead to the death of the bacteria, as peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other electrophiles . Additionally, the stability of the compound may be influenced by temperature, as it has a high melting point .

properties

IUPAC Name

4-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWLKVOLSUNGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287368
Record name 4-fluorobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

327-95-7
Record name 4-Fluoro-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 327-95-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluorobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The precursor compound was synthesized from 2-fluoro-5-methylbenzoic acid following the procedure described for 5-fluoro-isophthalic acid.
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